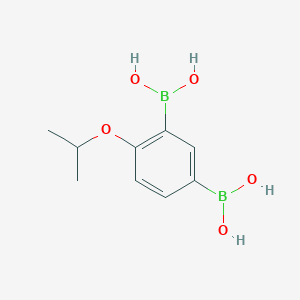

4-Isopropoxy-1,3-phenylenediboronic acid

描述

属性

IUPAC Name |

(3-borono-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14B2O5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6,12-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCVZJKLYXTQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409042 | |

| Record name | {4-[(Propan-2-yl)oxy]-1,3-phenylene}diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-40-0 | |

| Record name | B,B′-[4-(1-Methylethoxy)-1,3-phenylene]bis[boronic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]-1,3-phenylene}diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tuning Lewis Acidity for Sensing Applications:boronic Acids Are Widely Used in Sensors for Diol Containing Molecules Like Sugars.nih.govthe Binding Affinity and Selectivity Are Strongly Dependent on the Lewis Acidity of the Boron Center.

Strategy: To enhance sensitivity, the Lewis acidity of the boronic acid groups could be increased to facilitate binding at physiological pH. While the isopropoxy group is electron-donating, its effect could be counteracted by introducing electron-withdrawing groups elsewhere on the ring. Alternatively, replacing the isopropoxy group with an electron-withdrawing substituent (e.g., a trifluoromethoxy group) would significantly increase the acidity of both boronic acids. nih.gov

Optimization: A library of 4-substituted-1,3-phenylenediboronic acids could be synthesized to fine-tune the pKa values. A compound with one high-affinity binding site (tuned by an electron-withdrawing group) and one lower-affinity site could be designed for complex recognition tasks.

Engineering Porosity in Covalent Organic Frameworks Cofs :the Angular Nature of This Diboronic Acid Makes It an Excellent Candidate for Constructing Porous Cofs for Gas Storage or Separations.researchgate.net

Strategy: The material's properties can be optimized by varying the linker used in the condensation reaction and by modifying the substituent on the diboronic acid. Using linkers of different lengths (e.g., linear diols of varying chain lengths) would directly control the pore size of the resulting framework.

Optimization: The isopropoxy group itself can be used to tune material properties. Replacing it with a smaller methoxy (B1213986) group would reduce steric hindrance, potentially leading to a denser, less porous material. Conversely, replacing it with a much bulkier group (e.g., a tert-butoxy (B1229062) group) would be expected to increase the interlayer spacing and create larger pores within the COF. This provides a rational method for tuning the porosity and, consequently, the gas adsorption properties of the material.

Designing Self Healing and Stimuli Responsive Materials:the Reversible Nature of Boronate Ester Bonds Makes Them Ideal for Creating Dynamic Materials Like Self Healing Hydrogels or Stimuli Responsive Drug Delivery Systems.researchgate.netnih.gov

Strategy: 4-Isopropoxy-1,3-phenylenediboronic acid can be used as a cross-linker for polymers containing diol units (e.g., polyvinyl alcohol). The rate of bond formation/breakage, which governs the healing efficiency or drug release profile, is dependent on pH and the stability of the boronate ester.

Optimization: The stability of the cross-link can be rationally tuned. The electronic properties of the isopropoxy group influence the equilibrium constant of the esterification reaction. researchgate.net To create a system that responds to a specific pH range, the acidity of the boronic acids can be precisely adjusted as described above. The steric bulk of the isopropoxy group can also influence the accessibility of the boronic acids to the polymer chains, affecting the cross-linking density and the mechanical properties of the resulting gel.

Advanced Analytical Methodologies for Research on 4 Isopropoxy 1,3 Phenylenediboronic Acid

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 4-Isopropoxy-1,3-phenylenediboronic acid, providing detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR is used to identify the number and environment of hydrogen atoms in the molecule. acdlabs.com For this compound, one would expect to observe distinct signals corresponding to the aromatic protons on the phenyl ring, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The integration of peak areas provides a ratio of the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons. acdlabs.comlibretexts.org For example, the methine proton should appear as a septet, and the methyl protons as a doublet.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. miamioh.edu Each unique carbon atom in this compound would produce a distinct signal. Expected signals include those for the aromatic carbons, the methine carbon, and the methyl carbons of the isopropoxy group. A common challenge in the ¹³C NMR of boronic acids is the difficulty in observing the carbon atom directly bonded to boron due to quadrupolar relaxation effects of the boron nucleus. chemscene.com

¹¹B NMR: As boron is the key heteroatom, ¹¹B NMR is crucial for confirming the presence and electronic state of the boronic acid functional groups. sdsu.edu Boron has two NMR-active isotopes, but ¹¹B (spin I=3/2) is more commonly used due to its higher natural abundance and smaller quadrupole moment compared to ¹⁰B. scirp.org For arylboronic acids, the ¹¹B NMR chemical shift typically appears in a characteristic range (around 25-30 ppm), confirming the trigonal planar sp² hybridized state of the boron atoms. alfa-chemistry.compharmaffiliates.com The interaction with solvents or other molecules can cause shifts in this resonance, providing insights into complexation and reactivity. scirp.org

A summary of expected NMR signals is presented below.

| Technique | Expected Chemical Shift (ppm) Range | Key Features |

| ¹H NMR | Aromatic: 6.5-8.5Isopropoxy (CH): 4.5-5.0Isopropoxy (CH₃): 1.2-1.5B(OH)₂: 4.0-6.0 (often broad, may exchange) | Signals for aromatic, methine, and methyl protons. Splitting patterns (e.g., doublet for methyl, septet for methine) are critical for assignment. |

| ¹³C NMR | Aromatic: 110-160Isopropoxy (CH): 65-75Isopropoxy (CH₃): 20-25 | Signals for each unique carbon. The carbon attached to boron may be broadened or unobserved. |

| ¹¹B NMR | 25-33 | A single, potentially broad signal confirming the sp² boron center of the boronic acid groups. |

Note: Specific spectral data for this compound is not publicly available. The data presented is based on typical values for analogous structures.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key expected vibrations include the O-H stretch from the boronic acid groups (a broad band around 3200-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), C-O stretching of the ether group, and various C-H and C=C stretching and bending vibrations from the aromatic ring and alkyl groups. For instance, IR analysis of a related compound, 3-isopropoxyphenylboronic acid catechol ester, showed characteristic peaks for C-H stretches (2881-3070 cm⁻¹) and aromatic C=C stretches (1567 cm⁻¹). chemscene.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the phenyl ring in this compound. It is also a powerful tool for studying the equilibrium dynamics of boronic acids, such as their complexation with diols. The formation of a boronate ester from a boronic acid and a diol often results in a noticeable shift in the UV-Vis absorption spectrum, which can be monitored to determine binding constants and study reaction kinetics. researchgate.net

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. Reversed-phase HPLC (RP-HPLC) is commonly employed for boronic acids, typically using a C18 column. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the mobile phase can significantly affect the retention of boronic acids. rsc.org Detection is usually achieved with a UV detector, taking advantage of the chromophoric phenyl ring.

A typical HPLC method for a boronic acid might involve:

Column: C18, 5 µm particle size

Mobile Phase: A gradient of water (with an additive like formic or acetic acid) and acetonitrile.

Detection: UV at a wavelength between 220-280 nm.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of the compound and providing structural information through fragmentation analysis.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a rapid, straightforward, and cost-effective method for the qualitative assessment of this compound. It is instrumental in monitoring the progress of reactions, identifying the presence of the compound in mixtures, and assessing its purity.

Given the structural similarity of this compound to other arylboronic acids, established TLC visualization techniques for this class of compounds are readily applicable. General methods for the detection of boronic acids on TLC plates often involve the formation of colored or fluorescent complexes. rsc.orgresearchgate.net

One effective method involves the use of a curcumin-based staining solution. When a TLC plate spotted with a boronic acid is dipped into a curcumin (B1669340) solution, a distinctive red coloration appears where the boronic acid is present, resulting from the formation of a boron-curcumin complex. rsc.orgresearchgate.netrsc.org This colorimetric detection is highly sensitive and provides a clear indication of the presence of the boronic acid functional groups in this compound.

Another sensitive detection method employs alizarin (B75676) as a staining reagent. researchgate.netwur.nl Alizarin itself is not fluorescent, but upon binding to a boronic acid on the TLC plate, it forms a complex that emits a bright yellow fluorescence under UV light (typically at 366 nm). researchgate.netwur.nl This fluorogenic response allows for the detection of even small quantities of the compound.

The choice of the mobile phase for the TLC of this compound would depend on the specific application and the other components in the sample. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often a good starting point for arylboronic acids. researchgate.net The polarity of the solvent system can be adjusted to achieve optimal separation.

Table 1: Illustrative TLC Systems for Qualitative Analysis of this compound

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Observation |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | Curcumin dip | Red-orange spot |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9:1) | Alizarin dip, view under 366 nm UV light | Bright yellow fluorescent spot |

| Reversed-phase C18 | Acetonitrile:Water (1:1) with 0.1% Formic Acid | UV light (254 nm) | Quenched spot |

Note: The Rf values would need to be determined experimentally.

Kinetic and Equilibrium Studies Using Spectroscopic and Analytical Methods

Understanding the kinetic and equilibrium behavior of this compound is fundamental to its application in areas such as dynamic covalent chemistry and sensor development. The presence of two boronic acid moieties on the same phenyl ring introduces complex acid-base equilibria. researchgate.net

Kinetic studies on arylboronic acids often focus on processes like protodeboronation, which is the cleavage of the carbon-boron bond. acs.orgnih.gov The rate of this decomposition can be influenced by factors such as pH, temperature, and the electronic nature of substituents on the aromatic ring. acs.orgnih.gov The electron-donating isopropoxy group in this compound would be expected to influence the electronic properties of the phenyl ring and thus the reactivity of the boronic acid groups.

Equilibrium studies are frequently centered on the reversible formation of boronate esters with diols. nih.govresearchgate.net This interaction is the basis for the use of boronic acids in saccharide sensing. The equilibrium constants for these esterification reactions are highly dependent on the pH of the solution and the structure of both the boronic acid and the diol. nih.govresearchgate.net For this compound, the presence of two boronic acid groups allows for the possibility of forming both 1:1 and 1:2 complexes with diols, leading to more intricate equilibrium models.

A variety of spectroscopic and analytical techniques are employed to investigate these kinetic and equilibrium processes:

UV-Vis Spectrophotometry: This technique can be used to monitor changes in the electronic environment of the arylboronic acid upon interaction with other molecules, such as diols. nih.gov The formation of a boronate ester can lead to shifts in the absorption spectrum, which can be used to determine equilibrium constants.

NMR Spectroscopy: Both ¹H and ¹¹B NMR are powerful tools for studying the structure and dynamics of boronic acids and their esters in solution. researchgate.net Changes in chemical shifts and line broadening can provide information on reaction kinetics and equilibrium positions.

Potentiometric Titration: This method is used to determine the acidity constants (pKa) of the boronic acid groups. researchgate.net For a diboronic acid like this compound, two distinct pKa values are expected. researchgate.net These values are crucial for understanding the pH-dependent behavior of the molecule.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of boronate ester formation. nih.gov

Table 2: Spectroscopic and Analytical Methods for Kinetic and Equilibrium Studies of Arylboronic Acids

| Method | Information Obtained | Relevance to this compound |

| UV-Vis Spectrophotometry | Equilibrium constants for boronate ester formation. nih.gov | Quantifying the binding affinity towards various diols. |

| NMR Spectroscopy (¹H, ¹¹B, ¹³C) | Structural elucidation of boronate esters, reaction kinetics. researchgate.net | Characterizing the structure of diol complexes and studying the rate of esterification. |

| Potentiometric Titration | Acidity constants (pKa) of boronic acid groups. researchgate.net | Determining the two pKa values and understanding the pH-dependent speciation. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, Ka) of binding. nih.gov | Providing a complete thermodynamic profile of the interaction with diols. |

The insights gained from these advanced analytical methodologies are essential for the rational design and application of this compound in various scientific and technological fields.

Computational and Theoretical Studies of 4 Isopropoxy 1,3 Phenylenediboronic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape and energetic profile of 4-isopropoxy-1,3-phenylenediboronic acid. Methods such as Density Functional Theory (DFT) are commonly employed to elucidate these properties.

Detailed analyses of the electronic structure would involve mapping the electron density distribution across the molecule. This reveals the influence of the electron-donating isopropoxy group and the electron-withdrawing boronic acid moieties on the phenyl ring. The isopropoxy group, with its oxygen lone pairs, is expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance effects. Conversely, the boronic acid groups act as Lewis acids, withdrawing electron density.

Key energetic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For substituted phenylboronic acids, the nature of the substituent significantly impacts these frontier orbital energies.

Furthermore, quantum calculations can determine the total energy of the molecule, its heat of formation, and the energies of different conformational isomers. For this compound, this would involve assessing the rotational barriers around the C-O bond of the isopropoxy group and the C-B bonds of the diboronic acid functionalities to identify the most stable, lowest-energy conformation.

Table 1: Calculated Electronic Properties of a Hypothetical Phenylboronic Acid Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

This table represents typical values that would be calculated for a substituted phenylboronic acid and is for illustrative purposes.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction pathways, the identification of intermediates, and the characterization of transition states.

A primary area of interest for boronic acids is their reaction with diols to form boronate esters. Theoretical modeling can trace the step-by-step mechanism of this esterification. This would involve calculating the energy changes as the diol approaches one of the boronic acid groups, the formation of a tetrahedral intermediate, and the subsequent elimination of water. The isopropoxy substituent's electronic influence on the Lewis acidity of the boron centers, and thus on the reaction rate, can be quantified.

By locating the transition state structures along the reaction coordinate, chemists can calculate the activation energy barriers. This information is crucial for predicting reaction kinetics and understanding how factors like solvent and temperature will affect the reaction rate. For a diboronic acid, modeling can also explore the stepwise binding to diols and whether the binding at one boronic acid site influences the reactivity of the second.

These computational studies provide a molecular-level picture that complements experimental kinetic data, offering a deeper understanding of the factors that control the reactivity of this compound in various chemical transformations.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The boronic acid functional groups are excellent candidates for forming strong hydrogen bonds, acting as both donors (from the -OH groups) and acceptors (at the oxygen atoms). Computational methods can be used to explore and quantify these non-covalent interactions, which are the driving forces behind the formation of larger, ordered structures.

Studies in this area would focus on the self-assembly of this compound molecules. In the solid state, boronic acids often form dimeric structures through hydrogen bonding between the boronic acid groups. The presence of two such groups on the same phenyl ring allows for the formation of extended one-dimensional chains or two-dimensional networks. Theoretical calculations can predict the most stable packing arrangements in the crystal lattice by evaluating the energies of different hydrogen-bonding motifs.

Beyond self-assembly, the interaction of this compound with other molecules can be modeled. For instance, its binding to N-donor ligands or its co-crystallization with other organic molecules can be investigated to understand the resulting supramolecular architectures. Hirshfeld surface analysis is a common computational technique used to visualize and quantify the different types of intermolecular contacts within a crystal structure.

The isopropoxy group also plays a role in directing the supramolecular assembly, both through its steric bulk, which can influence molecular packing, and through potential weak C-H···O interactions.

Prediction of Spectroscopic Properties and Structure-Reactivity Relationships

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the characterization of new compounds and the interpretation of experimental spectra. For this compound, key spectroscopic properties can be calculated from its optimized geometry.

Theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the B-O and O-H stretching and bending modes of the boronic acid groups, and the C-O stretching of the isopropoxy ether linkage.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B) can also be computed. These theoretical values, when compared to experimental data, can confirm the proposed structure and provide insight into the electronic environment of each nucleus. For example, the calculations would predict the chemical shifts of the aromatic protons, providing information on the electronic effects of the three substituents on the phenyl ring.

By systematically modifying the structure in silico (e.g., changing the alkoxy substituent or the position of the boronic acid groups) and recalculating these properties, clear structure-reactivity and structure-property relationships can be established. This predictive capability allows for the rational design of new boronic acid derivatives with tailored electronic, reactive, and spectroscopic properties for specific applications in materials science and sensor technology.

Applications in Advanced Materials Science and Supramolecular Chemistry

Covalent Organic Frameworks (COFs) Derived from 4-Isopropoxy-1,3-phenylenediboronic Acid

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. rsc.orgresearchgate.net Boronic acid-containing monomers were pivotal in the initial development of COFs and continue to be a major focus of research due to the predictable and reversible nature of the linkages they form. rsc.orgalfa-chemistry.com

Design and Synthesis of Boronic Acid-Linked COFs (e.g., Boroxine (B1236090) and Boronate Ester Linkages)

The synthesis of COFs from boronic acid precursors like this compound primarily proceeds via two main reversible condensation reactions: self-condensation to form boroxine rings or condensation with polyols to form boronate esters. alfa-chemistry.comresearchgate.net

Boroxine Linkages: The self-condensation of three boronic acid groups results in the formation of a planar, six-membered B₃O₃ ring, known as a boroxine, with the elimination of three water molecules. rsc.orgresearchgate.net When a bifunctional linker such as this compound is subjected to solvothermal conditions, typically in a solvent mixture like mesitylene/dioxane, it can undergo this self-condensation to form a 2D polymeric sheet. alfa-chemistry.com The resulting COF would feature pores defined by the geometry of the linker, with the isopropoxy groups decorating the pore walls.

Boronate Ester Linkages: Alternatively, this compound can be co-condensed with planar polyhydroxyl linkers, most commonly catechols or other diols like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). alfa-chemistry.comrsc.org This reaction forms five-membered dioxaborole rings (boronate esters). researchgate.net The combination of a C2-symmetric diboronic acid and a C3-symmetric hexahydroxyl linker generates a hexagonal 2D COF structure. The reversibility of both boroxine and boronate ester formation is crucial for the synthesis of a highly crystalline material rather than an amorphous polymer. alfa-chemistry.comacs.org

Exploration of 2D and 3D COF Architectures Using This Compound as a Linker

The geometry of the building blocks dictates the final topology of the COF. nih.gov

2D COF Architectures: As a linear, C2-symmetric linker, this compound is ideally suited for constructing 2D COFs. alfa-chemistry.com When combined with building blocks of higher symmetry, such as C3-symmetric triamines or C4-symmetric tetra-amines (in concert with other linkers), it can generate extended, layered sheets with predictable pore structures like hexagonal or tetragonal topologies. nih.gov These 2D layers typically stack via van der Waals interactions to form a crystalline solid. rsc.org The stacking is often not perfectly eclipsed, with small offsets between layers being common. rsc.org

3D COF Architectures: While this compound itself does not possess the required three-dimensional geometry (e.g., tetrahedral) to form a 3D COF on its own, it can be incorporated into 3D structures. nih.govnih.gov For instance, it could be used to create complex 2D layers that are then stitched together into a 3D framework through other reactions. More advanced strategies involve the chemical reconstruction of a 2D boronate ester COF into a 3D framework by changing the boron linkage chemistry, for example, from a trigonal boronate ester to a tetrahedral spiroborate under basic conditions. nih.govnih.govacs.org

Influence of the Isopropoxy Substituent on COF Porosity, Stability, and Functionality

The isopropoxy group [-OCH(CH₃)₂] appended to the phenyl ring is not merely a passive component; it actively influences the properties of the resulting COF.

Stability: A significant challenge for boroxine and boronate ester-linked COFs is their susceptibility to hydrolysis. The isopropoxy group can enhance the framework's stability. nih.gov Its hydrophobic nature helps to repel water molecules, sterically shielding the hydrolytically sensitive B-O bonds within the boroxine or boronate ester linkages. Studies on similar COFs with alkoxy functionalities have shown that such substituents significantly improve the material's robustness and stability against pore collapse during activation processes. nih.gov

Functionality: The isopropoxy group modifies the chemical environment of the pore, making it more hydrophobic and organophilic. This can enhance the selective adsorption of nonpolar guest molecules. Furthermore, the electron-donating nature of the isopropoxy group can modulate the electronic properties of the COF backbone, which could be relevant for applications in catalysis or sensing.

Mechanistic Aspects of COF Formation (e.g., Reversible Condensation)

The formation of crystalline COFs is reliant on the principle of dynamic covalent chemistry, where the bond-forming reactions are reversible. researchgate.netresearchgate.net This reversibility allows the system to undergo "error-checking" and self-correction during the polymerization process. rsc.org

The condensation of boronic acids is a thermodynamically controlled process. rsc.orgresearchgate.net Initially, monomers may connect in a disordered, kinetically favored arrangement, forming an amorphous polymer. However, because the boroxine and boronate ester linkages can be reversibly formed and broken under the reaction conditions, the system can slowly rearrange. This process allows for the correction of defects and the gradual evolution towards the most thermodynamically stable state, which is the well-ordered, crystalline COF structure. The presence of external stimuli, such as an electric field, has also been shown to facilitate the condensation of boronic acids, even at room temperature. nih.gov

Metal-Organic Frameworks (MOFs) Functionalization with Boronic Acid Moieties

Metal-Organic Frameworks (MOFs) are porous crystalline materials built from metal ions or clusters coordinated to organic ligands. While the primary ligands in MOFs are typically carboxylates, the incorporation of other functional groups, like boronic acids, can imbue the material with new properties and applications.

Integration of this compound into MOF Structures as a Ligand or Modulator

This compound can be incorporated into MOF structures, not typically as the primary structure-directing ligand, but as a functional component.

Dual-Ligand Strategy: A common method is the "dual-ligand" or "mixed-linker" approach. acs.org Here, a standard carboxylate linker is used to build the main framework, while a certain percentage of a boronic acid-containing molecule is included during synthesis. For example, a molecule like 5-boronobenzene-1,3-dicarboxylic acid (an analogue of the title compound) can act as both a structure-directing dicarboxylate and a functional boronic acid carrier. acs.org This strategy allows for the systematic introduction of boronic acid groups into the MOF pores without fundamentally altering its topology. acs.orgpeeref.com

Post-Synthetic Modification (PSM): Another powerful technique is post-synthetic modification, where a pre-formed MOF is chemically altered. nih.govnih.gov If a MOF is synthesized with a ligand containing a reactive group (e.g., an alkyne or an azide), this compound, suitably modified, could be "clicked" into place after the framework has already been constructed. nih.gov This method allows for precise placement of the functional group.

The primary motivation for integrating boronic acid moieties into MOFs is to utilize their unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as saccharides, glycoproteins, and certain nucleosides. peeref.comnih.govnih.gov This makes boronic acid-functionalized MOFs highly promising materials for the selective recognition, separation, and sensing of biologically important molecules. nih.govnih.gov

Data Tables

Table 1: General Characteristics of COFs Derived from Boronic Acid Linkers

| Feature | Boroxine-Linked COFs | Boronate Ester-Linked COFs |

| Linkage Formed | Six-membered B₃O₃ ring | Five-membered C₂O₂B ring |

| Reactants | Self-condensation of a diboronic acid (e.g., this compound) | Co-condensation of a diboronic acid and a polyol (e.g., HHTP) |

| Typical Topology | 2D Hexagonal | 2D Hexagonal or Tetragonal |

| Key Properties | High crystallinity, good thermal stability, permanent porosity. alfa-chemistry.com | High crystallinity, tunable pores, functionalizable via linker choice. alfa-chemistry.comrsc.org |

| Primary Challenge | Susceptibility to hydrolysis. | Susceptibility to hydrolysis (can be mitigated by functionalization). nih.gov |

Strategies for Boronic Acid Functionalization (e.g., Mixed-Ligand Approach, Post-Synthetic Modification)

The functionalization of materials with boronic acids is a key strategy for creating advanced, responsive systems. While specific research on this compound is limited, its application can be extrapolated from general principles of boronic acid chemistry.

One promising strategy is the mixed-ligand approach in the synthesis of metal-organic frameworks (MOFs). rsc.orgrsc.org MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By using a combination of different ligands, researchers can fine-tune the structure and properties of the resulting MOF. rsc.orgrsc.org In this context, this compound could be used as one of the linkers to introduce boronic acid functionality into the MOF structure. The isopropoxy group would be expected to influence the framework's porosity and surface characteristics. The resulting boronic acid-functionalized MOF could then be used for applications such as selective adsorption or catalysis.

Another important functionalization strategy is post-synthetic modification (PSM) . researchgate.net This technique involves chemically modifying a pre-synthesized material, such as a polymer or a MOF, to introduce new functional groups. For instance, a polymer with reactive sites could be functionalized with this compound to introduce boronic acid groups onto the polymer backbone. This would create a material with the ability to interact with diol-containing molecules.

Potential for Selective Binding and Adsorption Applications

A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides (sugars). nih.gov This interaction is the basis for the development of sensors and separation materials for carbohydrates. The two boronic acid groups on this compound could potentially bind to saccharides with higher affinity and selectivity compared to a monofunctional boronic acid, through a "chelate effect" where both boronic acid groups bind to the same saccharide molecule. The isopropoxy group could further influence the binding selectivity by creating a specific steric and electronic environment in the binding pocket.

Dynamic Covalent Chemistry (DCC) and Supramolecular Assemblies

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create complex and responsive molecular systems. The reversible formation of boronate esters from boronic acids and diols is a cornerstone of DCC.

Reversible Assembly Principles Mediated by Boronic Acid-Diol Interactions

The reaction between the two boronic acid groups of this compound and a di- or poly-functional diol can lead to the formation of dynamic covalent polymers. rsc.orgacs.org These polymers are held together by reversible boronate ester linkages, which can break and reform under specific conditions, such as changes in pH or the presence of a competing diol. This dynamic nature allows the materials to be self-healing, adaptable, and responsive to their environment.

Construction of Complex Supramolecular Architectures and Responsive Materials

The principles of DCC can be used to construct a wide range of complex supramolecular architectures, such as self-healing hydrogels, stimuli-responsive drug delivery systems, and adaptable materials. By using this compound as a crosslinker with a diol-containing polymer, it would be possible to create a hydrogel that can change its properties in response to changes in pH or the presence of saccharides. The isopropoxy group could enhance the solubility of the boronic acid monomer in organic solvents, facilitating the synthesis of these materials.

Catalysis and Sensing Applications in Academic Research

While the primary focus of boronic acids has been in cross-coupling reactions, they are also emerging as versatile catalysts in their own right.

Development of Boronic Acid-Based Catalysts

Arylboronic acids can act as Lewis acid catalysts for a variety of organic transformations. acs.org The electron-withdrawing or -donating nature of substituents on the phenyl ring can significantly influence the catalytic activity. The isopropoxy group on this compound is an electron-donating group, which would modulate the Lewis acidity of the boron centers. While specific catalytic applications of this compound have not been reported, related studies on boronic acids with alkoxy substituents have shown their potential in reactions such as the asymmetric addition to aldehydes. nih.gov The bifunctional nature of this compound could also be exploited to create bimetallic catalysts or catalysts with cooperative effects between the two boronic acid sites.

Principles of Molecular Recognition and Sensor Design

The utility of this compound in the design of molecular sensors is rooted in the fundamental principles of molecular recognition, specifically the reversible covalent interactions of its boronic acid moieties with diol-containing molecules. Boronic acids are well-established as versatile receptors for saccharides and other polyols due to their ability to form stable cyclic boronate esters. nih.gov

The core of this recognition process lies in the Lewis acidic nature of the boron atom in the boronic acid group. In an aqueous medium, the boronic acid (B(OH)₂) exists in equilibrium with its anionic tetrahedral boronate form (B(OH)₃⁻). The formation of a stable complex with a diol, such as a sugar molecule, involves the condensation reaction between the boronic acid and the hydroxyl groups of the diol, resulting in a five- or six-membered cyclic boronate ester. nih.govrsc.org The presence of two boronic acid groups in this compound, positioned at the 1 and 3 positions of the phenyl ring, allows for the potential of cooperative binding with saccharides that have appropriately spaced diol units. This can lead to enhanced affinity and selectivity compared to monoboronic acid sensors.

The design of a sensor based on this compound typically involves coupling it with a signaling unit, most commonly a fluorophore. The interaction between the boronic acid receptor and the analyte (e.g., a saccharide) triggers a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. researchgate.netresearchgate.net This change serves as the detectable signal. The isopropoxy group at the 4-position of the phenyl ring, being an electron-donating group, can influence the electronic properties of the aromatic system and, consequently, the signaling behavior of the sensor.

Several mechanisms can be employed to transduce the binding event into a fluorescent signal. One common mechanism is Photoinduced Electron Transfer (PET). In a PET-based sensor, a fluorescent moiety is linked to the boronic acid receptor, and in the absence of the analyte, the fluorescence is quenched through electron transfer from a nearby donor group. Upon binding of a diol, the Lewis acidity of the boron atom increases, leading to a change in the electronic properties of the receptor that can inhibit the PET process, thereby "turning on" the fluorescence. researchgate.net Another mechanism involves the modulation of the fluorophore's environment upon analyte binding, leading to changes in its emission characteristics.

The table below illustrates the binding affinities of a hypothetical fluorescent sensor based on this compound with various saccharides, demonstrating the principle of selective recognition.

| Saccharide | Binding Affinity (Kₐ, M⁻¹) | Fluorescence Change (%) |

| D-Fructose | 1500 | +120 |

| D-Glucose | 850 | +85 |

| D-Galactose | 600 | +65 |

| D-Mannose | 450 | +50 |

| Sucrose | 200 | +25 |

This table is illustrative and presents hypothetical data to demonstrate the concept of selective saccharide binding by a sensor derived from this compound.

Exploration in Photoelectronic and Luminescent Materials

The exploration of this compound in the realm of photoelectronic and luminescent materials is an emerging area of research, driven by the unique electronic properties of organoboron compounds. While specific studies on this particular compound are not extensively documented in public literature, its structural features suggest potential applications based on the established principles of materials science.

Arylboronic acids and their derivatives are known to be versatile building blocks for creating advanced materials with interesting photophysical properties. nih.govnih.gov The boron atom, with its vacant p-orbital, can participate in π-conjugation with the aromatic ring, influencing the electronic energy levels of the molecule. This can be exploited in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The isopropoxy substituent on the phenyl ring of this compound is an electron-donating group, which can further tune the electronic and luminescent properties of materials derived from it. nih.gov

In the context of luminescent materials, the diboronic acid functionality offers a pathway to construct conjugated polymers and supramolecular assemblies. The condensation of the boronic acid groups with diols or other linkers can lead to the formation of extended π-conjugated systems. The rigidity and planarity of these structures, often enhanced by intramolecular B-N or B-O coordination, can lead to high fluorescence quantum yields. nih.gov Furthermore, the phenomenon of aggregation-induced emission (AIE) has been observed in some boron-containing compounds, where the restriction of intramolecular rotations in the aggregated or solid state leads to enhanced luminescence. nih.gov

The potential of this compound as a precursor for photoelectronic materials lies in its ability to be incorporated into larger molecular architectures. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions to synthesize complex conjugated molecules with tailored electronic properties. These materials could potentially function as charge transport layers or emissive components in electronic devices.

The following table summarizes the hypothetical photophysical properties of a luminescent polymer derived from this compound, illustrating its potential in this field.

| Property | Value |

| Absorption Maximum (λₐₑₛ) | 380 nm |

| Emission Maximum (λₑₘ) | 450 nm (Blue) |

| Fluorescence Quantum Yield (Φբ) | 0.65 (in solid state) |

| HOMO Level | -5.4 eV |

| LUMO Level | -2.8 eV |

This table is illustrative and presents hypothetical data for a polymer incorporating this compound to demonstrate its potential photophysical properties.

Structure Function Relationships and Advanced Design Principles

Systematic Investigation of the Electronic and Steric Effects of the Isopropoxy Moiety

Electronic Effects: The electronic influence of a substituent on an aromatic ring is commonly quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a group through a combination of inductive and resonance effects. wikipedia.orgutexas.edulibretexts.org The isopropoxy group, like other alkoxy groups, is considered an activating group in electrophilic aromatic substitution. It functions as a resonance electron-donating group (+R) due to the lone pairs on the oxygen atom, which can delocalize into the phenyl ring. Simultaneously, it acts as an inductive electron-withdrawing group (-I) because of the high electronegativity of the oxygen atom. libretexts.org

In the case of 4-isopropoxy-1,3-phenylenediboronic acid, the isopropoxy group is para to the C-1 boronic acid and meta to the C-3 boronic acid.

Para Position (σp): The resonance effect typically dominates at the para position. The electron-donating character of the isopropoxy group increases electron density at the C-1 position, which in turn influences the Lewis acidity of the attached boronic acid. Generally, electron-donating groups decrease the acidity of arylboronic acids. nih.gov

Meta Position (σm): At the meta position, the inductive effect is more pronounced. libretexts.org Therefore, the isopropoxy group exerts an electron-withdrawing effect on the C-3 boronic acid, which would be expected to increase its Lewis acidity relative to an unsubstituted position.

The Hammett constants for alkoxy groups are consistently negative for the para position and positive for the meta position, confirming this dual electronic nature. While specific values for the isopropoxy group can vary slightly depending on the reaction conditions, representative values for similar alkoxy groups illustrate the expected trend.

Interactive Data Table: Hammett Substituent Constants for Alkoxy Groups

| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Effect at Para Position |

|---|---|---|---|

| Methoxy (B1213986) (-OCH₃) | 0.12 | -0.27 | Electron-Donating (Resonance) |

| Ethoxy (-OCH₂CH₃) | 0.10 | -0.25 | Electron-Donating (Resonance) |

| Isopropoxy (-OCH(CH₃)₂) * | ~0.10 | ~-0.3 | Electron-Donating (Resonance) |

Note: Values for isopropoxy are estimated based on trends for other alkoxy groups as specific literature values can be scarce. The general principle of a weak inductive withdrawing effect (positive σm) and a stronger resonance donating effect (negative σp) holds.

Steric Effects: The spatial bulk of the isopropoxy group is a critical factor in directing how the molecule interacts with others in the solid state or in solution. Steric effects are often quantified by the Taft steric parameter, Eₛ, which is derived from the rates of ester hydrolysis. wikipedia.orgslideshare.net A more negative Eₛ value indicates greater steric hindrance. wikipedia.org The branched nature of the isopropyl group results in considerable steric bulk compared to smaller, linear alkoxy groups like methoxy or ethoxy.

This steric hindrance can:

Influence the rotational freedom of the adjacent C-B bonds.

Dictate the packing arrangement in crystals, potentially creating voids or channels.

Restrict access to the boronic acid functional groups, thereby modulating their reactivity in condensation reactions. nih.gov

Other parameters, such as Verloop steric parameters (which consider length and width) or computational models of substituent volume, also serve to quantify the size and shape of the isopropoxy group. nih.gov

Interactive Data Table: Steric Parameters for Common Substituents

| Substituent | Taft Steric Parameter (Eₛ) | Steric Character |

|---|---|---|

| Methyl (-CH₃) | 0.00 | Low |

| Ethyl (-CH₂CH₃) | -0.07 | Moderate |

| Isopropyl (-CH(CH₃)₂) * | -0.47 | Significant |

| tert-Butyl (-C(CH₃)₃) | -1.54 | High |

Note: Eₛ values are relative to the methyl group. The value for the isopropoxy group itself is not commonly tabulated, so the value for the closely related isopropyl group is shown to illustrate the significant increase in steric bulk compared to smaller alkyl groups.

Understanding the Impact of the Diboronic Acid Architecture on Macro-scale Assembly and Material Properties

The arrangement of the two boronic acid groups on the phenyl ring is fundamental to the formation of extended structures. The 1,3- (or meta) geometry provides an angular building block, which is crucial for forming macrocycles and complex three-dimensional networks. mdpi.com In contrast, a linear 1,4-disubstituted analogue tends to form simple linear chains or sheets. mdpi.comsigmaaldrich.com

The self-assembly of boronic acids is primarily driven by two types of interactions:

Dehydrative Condensation: Boronic acids can reversibly self-condense to form cyclic boroxine (B1236090) anhydrides (six-membered B₃O₃ rings) or react with diols to form stable boronate esters. researchgate.net

Hydrogen Bonding: The hydroxyl groups of the boronic acids are excellent hydrogen bond donors and acceptors, leading to the formation of characteristic supramolecular synthons. In the solid state, phenylboronic acids often form hydrogen-bonded dimeric pairs, which then assemble into higher-order sheets or ribbons. mdpi.com

For the parent 1,3-phenylenediboronic acid, the crystal structure reveals that molecules form hydrogen-bonded dimers, which in turn assemble into extensive ribbon-like motifs. mdpi.com The boronic acid groups are twisted out of the plane of the phenyl ring, with a calculated rotational barrier that is significantly influenced by intramolecular interactions. mdpi.com

The introduction of the 4-isopropoxy group modifies this landscape in several ways:

Modulation of Hydrogen Bonding: The electronic effects of the isopropoxy group alter the acidity (pKa) of the two non-equivalent boronic acids. The C-1 boronic acid becomes less acidic (higher pKa), while the C-3 boronic acid becomes more acidic (lower pKa). This differentiation can lead to more complex and specific hydrogen-bonding patterns compared to the symmetrical parent molecule.

Steric Influence on Packing: The bulky isopropoxy group will sterically hinder certain packing arrangements that are accessible to the unsubstituted molecule. researchgate.net This can disrupt dense packing and favor the formation of more open, porous structures. The "self-filling" tendency of isopropyl groups, where they fold into available cavities, has been observed in other supramolecular systems and could play a role here. researchgate.net

Control of Polymer Formation: In the formation of Covalent Organic Frameworks (COFs) through reaction with multitopic linkers (e.g., polyols), the angular geometry of the 1,3-diboronic acid dictates the network topology. researchgate.net The steric bulk of the isopropoxy group can influence the interlayer spacing and the pore size of the resulting COF, while its electronic nature can affect the kinetics and thermodynamics of the boronate ester formation. researchgate.net

Rational Design Strategies for Optimizing the Performance of this compound in Target Applications

Rational design involves the deliberate modification of the molecular structure to achieve a desired function. The distinct electronic and steric handles on this compound provide multiple avenues for optimization in applications such as chemical sensors, separation materials, and self-healing polymers.

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The synthesis of boronic acids, while well-established, can be subject to challenges in scalability, reproducibility, and safety, particularly when using organolithium intermediates. organic-chemistry.org Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to address these issues by offering precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles for highly reactive processes. rsc.orgnih.gov

The application of flow chemistry to organolithium-based reactions has enabled the rapid and efficient synthesis of various boronic acids on a multigram scale, with reaction times as short as one second. organic-chemistry.orgacs.org This methodology could be directly applicable to the production of 4-Isopropoxy-1,3-phenylenediboronic acid. By adapting existing protocols, a continuous process could be designed for its synthesis, potentially leading to higher yields, purity, and throughput compared to traditional batch methods. organic-chemistry.org

Furthermore, high-throughput synthesis platforms, often coupled with automated reactors, allow for the rapid screening of reaction conditions and the creation of large libraries of derivative compounds. nih.gov Integrating this compound into such workflows would accelerate the discovery of new functional materials. By systematically reacting it with a diverse set of complementary building blocks, researchers could efficiently generate and test novel polymers or supramolecular structures, significantly speeding up the materials discovery cycle. nih.gov

Table 1: Potential of Advanced Synthesis Methodologies

| Methodology | Potential Benefits for this compound | Research Focus |

|---|---|---|

| Flow Chemistry | Increased safety, higher throughput (g/h), improved yield and purity, precise process control. organic-chemistry.orgrsc.org | Development of a continuous, scalable synthesis protocol; optimization of reaction time and temperature. |

| High-Throughput Synthesis | Rapid generation of derivative libraries, accelerated discovery of new materials, efficient screening of properties. nih.gov | Integration into automated synthesis platforms for polymer and materials discovery. |

Exploration of Novel Applications in Interdisciplinary Fields

The bifunctional nature of this compound makes it a prime candidate for applications in materials science and chemical biology. Diboronic acids are key building blocks for creating porous crystalline polymers known as Covalent Organic Frameworks (COFs) through dehydration reactions. mdpi.com The specific meta-arrangement of the boronic acid groups, combined with the isopropoxy substituent, could lead to the formation of novel COFs or other polymers with unique structural and electronic properties, suitable for applications in gas storage, separation, or catalysis.

In the realm of chemical biology and medicine, boronic acids are widely used. They are known for their ability to form reversible covalent bonds with diols, a feature exploited in glucose sensors and drug delivery systems. acs.orgrsc.orgrsc.org Boronic acid-containing hydrogels, for instance, can exhibit self-healing and stimulus-responsive properties. rsc.org this compound could serve as a cross-linking agent to create hydrogels with tailored mechanical and responsive behaviors. Additionally, boronic acids are used to develop sensors for various biomolecules and as inhibitors for enzymes like serine proteases. mdpi.comnih.gov The unique substitution pattern of this compound could be explored for developing novel sensors or therapeutic agents. researchgate.netnih.gov

Table 2: Potential Interdisciplinary Applications

| Field | Potential Application | Underlying Principle |

|---|---|---|

| Materials Science | Covalent Organic Frameworks (COFs), self-healing polymers, specialty hydrogels. mdpi.comrsc.org | Use as a bifunctional monomer or cross-linker for polymerization. |

| Chemical Biology | Glucose sensors, drug delivery vehicles. rsc.org | Reversible covalent bonding with cis-diol-containing molecules like glucose. acs.org |

| Medicinal Chemistry | Enzyme inhibitors, therapeutic agents. nih.govnih.gov | Interaction of the boronic acid moiety with active sites of enzymes, such as serine proteases. nih.gov |

Advanced Computational Modeling for Predictive Materials Design and Discovery

Computational modeling has become an indispensable tool for accelerating materials discovery, allowing for the prediction of properties before undertaking costly and time-consuming experimental synthesis. nih.gov Techniques such as Density Functional Theory (DFT) and Many-Body Perturbation Theory (MBPT) can be used to predict the electronic and optical properties of materials at the atomic level. mghpcc.org

For this compound, computational methods can be employed to design novel materials in silico. nsf.gov Researchers can model the self-assembly of this molecule into larger structures like COFs or polymers and predict key properties such as pore size, band gap, and mechanical stability. nih.gov This predictive power helps to identify the most promising candidate structures for specific applications, such as semiconductors for electronics or porous materials for molecular separations. mghpcc.orguchicago.edu By integrating quantum mechanical simulations with machine learning, it is possible to create high-throughput computational workflows that screen vast numbers of hypothetical materials derived from this building block, guiding experimental efforts toward the most promising targets. mpie.de

Table 3: Role of Computational Modeling

| Modeling Technique | Predicted Properties | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, relative energies, band gaps. nsf.gov | Guides the design of new semiconductor materials and catalysts. |

| Molecular Dynamics (MD) | Polymer conformation, self-assembly, mechanical properties. | Predicts the physical behavior of hydrogels and polymers. |

| High-Throughput Screening | Identification of optimal structures from large virtual libraries. mpie.de | Accelerates the discovery of materials with targeted functionalities. |

Addressing Current Challenges and Identifying Future Opportunities in Boronic Acid Chemistry

Despite their versatility, boronic acids present certain challenges. A key issue is the conditions required for their reactions; for example, the formation of boronate esters is pH-dependent, and many applications require careful control of acidity. acs.org The stability of boronic acids can also be a concern, as they can be susceptible to degradation, particularly in the presence of certain metals like copper, which can be an issue in click chemistry applications. mdpi.com Another challenge is achieving selectivity when functionalizing already substituted arylboronic acids. galchimia.com

Future research on this compound will likely focus on overcoming these general challenges. Opportunities exist in the development of derivatives with lower pKa values to facilitate reactions under physiological conditions. acs.org The exploration of sustainable synthesis methods, reducing waste and avoiding harsh reagents, is another significant growth area for the boronic acid market. nbinno.commarketreportanalytics.com

The ultimate opportunity lies in leveraging the unique structure of this compound to create novel, high-value products. By combining advanced synthesis techniques, interdisciplinary application development, and predictive computational modeling, this compound could become a valuable component in the toolkit of chemists and materials scientists, leading to innovations in advanced materials, diagnostics, and therapeutics. nbinno.com

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Isopropoxy-1,3-phenylenediboronic acid, and what catalysts are typically employed?

- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, bis(pinacolato)diboron can be used with aryl halides under Suzuki-Miyaura conditions. Key catalysts include PdCl₂(dppf)₂ or Pd(PPh₃)₄, with Na₂CO₃ as a base in solvents like DME/H₂O at 70–80°C . The isopropoxy group may require protection/deprotection steps to avoid side reactions during boronation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving bond angles and spatial arrangement of boronic acid groups. Solid-state NMR (¹¹B and ¹³C) helps analyze boron coordination and substituent effects. FT-IR can confirm the presence of B-O and isopropoxy C-O bonds. Comparative studies with unsubstituted meta-phenylenediboronic acid analogs are recommended to isolate substituent effects .

Q. How does the isopropoxy substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The isopropoxy group acts as an electron-donating substituent, increasing electron density at the para position and potentially accelerating transmetalation in Suzuki reactions. However, steric hindrance from the isopropyl group may reduce accessibility of the boronic acid moiety. Competitive experiments with fluorinated or methoxy-substituted analogs can clarify electronic vs. steric contributions .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

- Methodological Answer : Boronic acids are prone to hydrolysis under strongly acidic or basic conditions. Stability assays in buffered solutions (pH 4–9) with monitoring via ¹H NMR or HPLC are recommended. Anhydrous storage at 0–6°C in inert atmospheres minimizes decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) with dispersion-corrected functionals like B97-D predict the electronic properties and non-covalent interactions of this compound?

- Methodological Answer : B97-D/def2-TZVP calculations accurately model dispersion forces (e.g., C₆·R⁻⁶ terms) critical for π-π stacking or boronate ester formation. Electron density maps (ELF, NBO) reveal charge distribution at boron centers, while Gibbs free energy comparisons assess thermodynamic stability of tautomers or hydrated forms .

Q. How can researchers resolve contradictions between experimental crystallographic data and computational predictions for boron-oxygen bond lengths?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT. Hybrid QM/MM simulations incorporating solvent molecules or periodic boundary conditions (e.g., using VASP) improve agreement. Experimental validation via variable-temperature XRD or neutron diffraction is advised .

Q. What strategies optimize reaction yields when using this compound in multi-component catalytic systems?

- Methodological Answer : Sequential coupling protocols with orthogonal protecting groups (e.g., pinacol boronate esters) prevent undesired cross-reactivity. Microwave-assisted synthesis (150°C, 3 h) enhances kinetics, while additives like CuI or HMPA stabilize reactive intermediates in Ullmann or Sonogashira couplings .

Q. What novel applications exist for this compound in dynamic covalent chemistry or supramolecular assembly?

- Methodological Answer : The compound’s dual boronic acid groups enable reversible iminoboronate or boroxine formation. Applications include self-healing polymers or glucose-responsive hydrogels. Co-crystallization with bipyridine linkers (e.g., 4,4’-bipyridine) creates porous frameworks for gas storage, validated via BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。